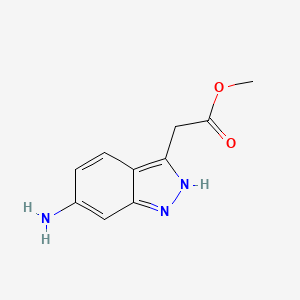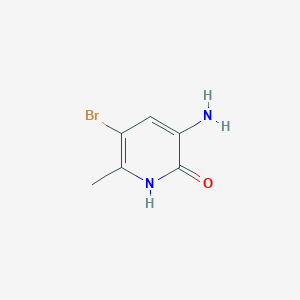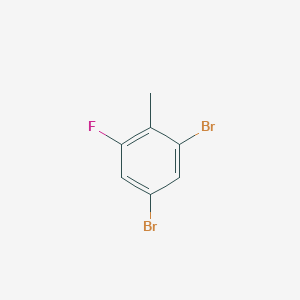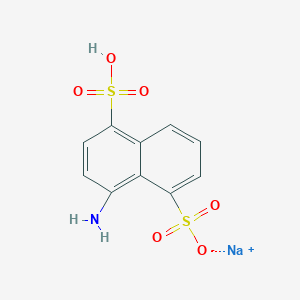![molecular formula C24H34N8O7S B3030072 2-[5-Benzyl-11-[3-(diaminomethylideneamino)propyl]-3,6,9,12,15-pentaoxo-8-(sulfanylmethyl)-1,4,7,10,13-pentazacyclopentadec-2-yl]acetic acid CAS No. 862772-11-0](/img/structure/B3030072.png)
2-[5-Benzyl-11-[3-(diaminomethylideneamino)propyl]-3,6,9,12,15-pentaoxo-8-(sulfanylmethyl)-1,4,7,10,13-pentazacyclopentadec-2-yl]acetic acid
Vue d'ensemble
Description
The compound is a complex organic molecule with multiple functional groups. It contains a benzyl group, a propyl group, multiple carbonyl groups, a sulfanyl group, and a pentazacyclopentadecane ring. The presence of these functional groups suggests that the compound could participate in a variety of chemical reactions .
Synthesis Analysis
The synthesis of such a complex molecule would likely involve multiple steps, each introducing a different functional group. The exact synthesis pathway would depend on the desired configuration of the molecule .Molecular Structure Analysis
The molecular structure of the compound would be determined by the arrangement of its atoms and the bonds between them. The presence of multiple functional groups and a large ring structure suggests that the molecule could have a complex three-dimensional shape .Chemical Reactions Analysis
The compound could participate in a variety of chemical reactions due to its multiple functional groups. For example, the carbonyl groups could undergo reduction or condensation reactions, while the amine groups could participate in nucleophilic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of the compound would be determined by its molecular structure. For example, the presence of polar functional groups could make the compound soluble in polar solvents .Applications De Recherche Scientifique
Bioadhesive Coating
Cyclo(RGDfC) has been used to develop a bioadhesive coating based on a synthetic peptide-conjugate . This coating contains multiples of the arginyl-glycyl-aspartic acid (RGD) amino acid sequence. Biotinylated Cyclo(RGDfC) is bound to a supported lipid bilayer via a streptavidin interlayer . This approach is of general interest for the fabrication of biocompatible surfaces .
Cell Adhesion
Cyclo(RGDfC) promotes cell adhesion . It is a cyclic pentapeptide that contains the αVβ3 integrin-binding sequence arginine-glycine-aspartate (RGD) . This property makes it useful in the synthesis of unimolecular micelles and ligand-decorated nanogels for cancer cell-targeted drug delivery .
Stem Cell Research
In the field of stem cell research , Cyclo(RGDfC) has shown promising results. It has been used to improve serum-free adhesion of adipose tissue-derived mesenchymal stem cells to bone implant surfaces . This could potentially promote osseointegration and bone regeneration .
Drug Delivery
Cyclo(RGDfC) is used in drug delivery systems . The RGD tumor targeting peptide can bind to αvβ3 receptor. Cyclo(RGDfC) can be easily conjugated to convistatin or drug surface . This makes it a useful tool in targeted drug delivery, particularly for cancer treatment .
Protein Binding
Cyclo(RGDfC) is used in routine laboratory procedures such as protein binding . It is an integrin avb3-affinity peptide . This property makes it useful in procedures such as binding enzymes or coupling peptides to carrier proteins .
Mécanisme D'action
Target of Action
Cyclo(RGDfC), also known as 2-[5-Benzyl-11-[3-(diaminomethylideneamino)propyl]-3,6,9,12,15-pentaoxo-8-(sulfanylmethyl)-1,4,7,10,13-pentazacyclopentadec-2-yl]acetic acid, is a cyclic pentapeptide that primarily targets αvβ3 integrin receptors . These receptors are overexpressed on the actively proliferating endothelium of tumor tissues and are determinants on angiogenic endothelium . Integrins α1β1, α2β1, α5β1, α4β1, αvβ3, and αvβ5 have been shown to play an important role in regulating tumor angiogenesis .
Mode of Action
Cyclo(RGDfC) has a high affinity to αvβ3 integrin receptors and can disrupt cell integrin interactions . It has been used as a standard tumor angiogenesis targeting ligand . The compound’s interaction with its targets leads to the disruption of cell integrin interactions, which can inhibit pluripotent marker expression in embryonic stem cells (ESCs) and the tumorigenic potential of mESCs in vivo .
Biochemical Pathways
The primary biochemical pathway affected by Cyclo(RGDfC) is the integrin signaling pathway. By binding to αvβ3 integrin receptors, Cyclo(RGDfC) disrupts cell integrin interactions, which can lead to the inhibition of pluripotent marker expression in ESCs . This disruption can affect downstream effects such as cell adhesion, migration, and survival.
Result of Action
The primary result of Cyclo(RGDfC)'s action is the disruption of cell integrin interactions, which can inhibit pluripotent marker expression in ESCs and the tumorigenic potential of mESCs in vivo . This can lead to the inhibition of tumor growth and angiogenesis .
Action Environment
The action of Cyclo(RGDfC) can be influenced by various environmental factors. For instance, it has been used in the synthesis of unimolecular micelles and ligand-decorated nanogels for cancer cell-targeted drug delivery The effectiveness of these delivery systems can be influenced by factors such as pH, temperature, and the presence of other molecules in the environment
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
2-[5-benzyl-11-[3-(diaminomethylideneamino)propyl]-3,6,9,12,15-pentaoxo-8-(sulfanylmethyl)-1,4,7,10,13-pentazacyclopentadec-2-yl]acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H34N8O7S/c25-24(26)27-8-4-7-14-20(36)28-11-18(33)29-16(10-19(34)35)22(38)31-15(9-13-5-2-1-3-6-13)21(37)32-17(12-40)23(39)30-14/h1-3,5-6,14-17,40H,4,7-12H2,(H,28,36)(H,29,33)(H,30,39)(H,31,38)(H,32,37)(H,34,35)(H4,25,26,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNYJVAMZRBTOPE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CCCN=C(N)N)CS)CC2=CC=CC=C2)CC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H34N8O7S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
578.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cyclo(RGDfC) | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![5,12-Dibromo-2,9-bis(2-ethylhexyl)anthra[2,1,9-def:6,5,10-d'e'f']diisoquinoline-1,3,8,10(2H,9H)-tetraone](/img/structure/B3029996.png)



![N-[3,5-Bis(trifluoromethyl)phenyl]-N'-[(8A,9S)-6'-methoxy-9-cinchonanyl]thiourea](/img/structure/B3030004.png)

![Ethyl 4-oxo-4,5-dihydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxylate](/img/structure/B3030007.png)



